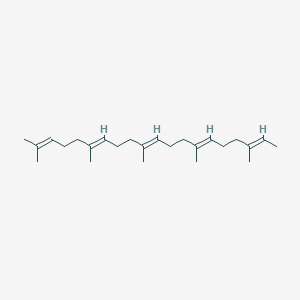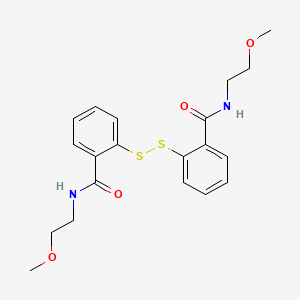
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)-: is a complex organic compound characterized by the presence of benzamide and dithiobis groups This compound is notable for its unique chemical structure, which includes a benzamide core linked by a disulfide bond to another benzamide moiety, with additional chloro and methoxyethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- typically involves the reaction of 5-chloro-N-(2-methoxyethyl)benzamide with a disulfide-forming reagent. Common reagents used in this synthesis include thiols and oxidizing agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bond without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chloro and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloro and methoxyethyl groups may enhance the compound’s binding affinity to specific targets, modulating their activity.
類似化合物との比較
Similar Compounds
- 2,2’-Dithiobis(benzamide)
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2-chloro-N-(2-hydroxyethyl)-3,5-dinitro-
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of both chloro and methoxyethyl groups differentiates it from other dithiobisbenzamides, potentially enhancing its reactivity and biological activity.
特性
CAS番号 |
33353-20-7 |
|---|---|
分子式 |
C20H24N2O4S2 |
分子量 |
420.5 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2-[[2-(2-methoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-13-11-21-19(23)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(24)22-12-14-26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
VTHMIJUJHXDYHA-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


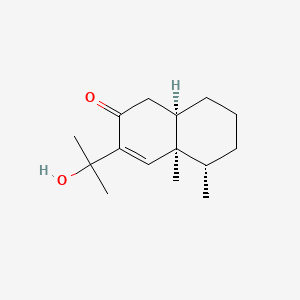
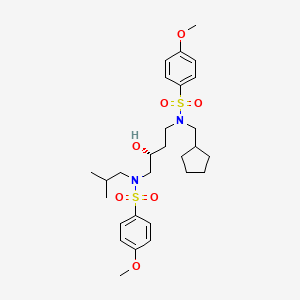
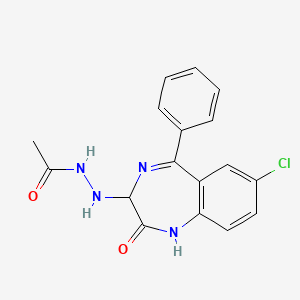
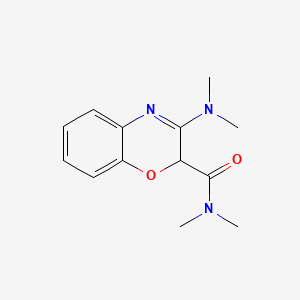
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
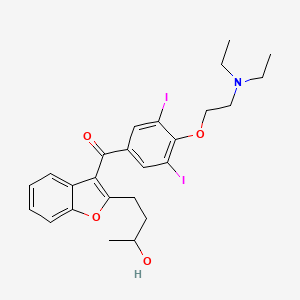
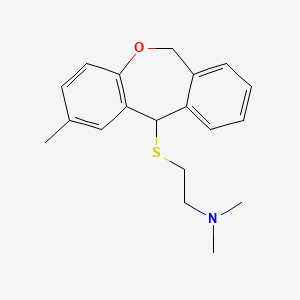
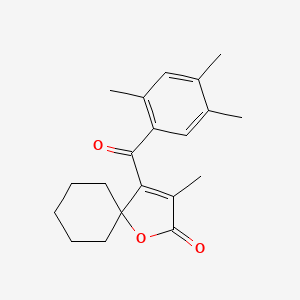
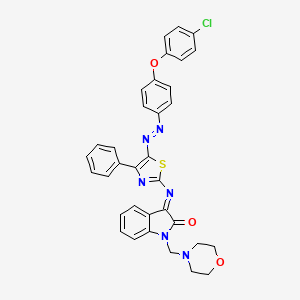
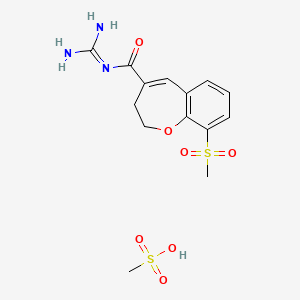
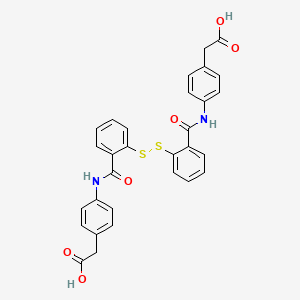
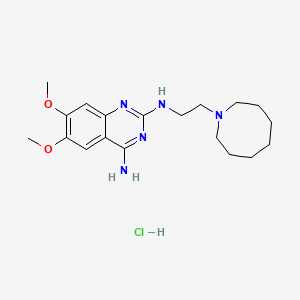
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
